molecular formula C10H14Cl2N2O2 B3078034 (3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride CAS No. 1049739-70-9

(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride

Cat. No. B3078034
CAS RN: 1049739-70-9
M. Wt: 265.13 g/mol
InChI Key: GFSHOQINNOCDCW-RHJRFJOKSA-N
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Description

(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride, also known as PPCD, is a derivative of pyrrolidine-3-carboxylic acid that has been widely studied for its potential applications in scientific research. PPCD has been found to possess a variety of biochemical and physiological effects, including inhibition of several enzymes and receptors, as well as modulation of various cellular processes. This article will discuss the synthesis of PPCD, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Medicinal Chemistry Applications In the realm of medicinal chemistry, pyrrolidine derivatives, including those similar to "(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride," are widely utilized due to their significant presence in compounds with diverse biological activities. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is particularly valued for its ability to explore pharmacophore spaces efficiently due to its sp3-hybridization, contribution to stereochemistry, and enhancement of three-dimensional molecule coverage through a phenomenon known as "pseudorotation" (Li Petri et al., 2021). These features make it an excellent candidate for the design of new compounds with potential therapeutic applications.

Synthetic Organic Chemistry From a synthetic perspective, pyridine and its derivatives are crucial in the construction of complex organic molecules. Pyridine, a basic heteroaromatic compound, is often used as a starting point for various synthetic pathways. The incorporation of pyrrolidine and pyridine units into molecules can significantly alter their chemical properties and reactivity, making them suitable for a broad range of chemical transformations and applications (Abu-Taweel et al., 2022).

Chemical Biology and Chemosensing In chemical biology, pyridine derivatives play a pivotal role in the development of chemosensors, owing to their ability to bind various ions and molecules selectively. This makes them valuable tools for detecting and quantifying biological and environmental analytes. The structural versatility of pyridine allows for the design of sensors with high specificity and sensitivity (Abu-Taweel et al., 2022).

properties

IUPAC Name

(3S,4S)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.2ClH/c13-10(14)8-6-11-5-7(8)9-3-1-2-4-12-9;;/h1-4,7-8,11H,5-6H2,(H,13,14);2*1H/t7-,8-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSHOQINNOCDCW-RHJRFJOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Reactant of Route 2
(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Reactant of Route 3
(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Reactant of Route 4
(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Reactant of Route 5
(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Reactant of Route 6
(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride

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